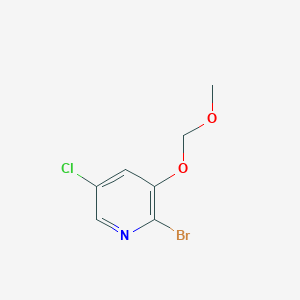

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine

Overview

Description

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(methoxymethoxy)pyridine typically involves the bromination and chlorination of a pyridine derivative followed by the introduction of a methoxymethoxy group. One common method involves the following steps:

Bromination: The starting material, 3-chloropyridine, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Methoxymethoxylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can remove the halogen atoms, yielding simpler pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-chloropyridine: Lacks the methoxymethoxy group, making it less soluble and potentially less bioavailable.

3-Bromo-5-chloropyridine: Differently substituted, leading to variations in reactivity and applications.

2-Chloro-5-bromopyridine: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Bromo-5-chloro-3-(methoxymethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the current understanding of its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_9BrClN

- CAS Number : 1256825-67-8

The presence of halogen atoms (bromine and chlorine) and a methoxymethoxy group is significant as these functional groups can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including this compound. The compound has been evaluated against several microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

| Candida albicans | 62.5 |

| Saccharomyces cerevisiae | 31.25 |

The MIC values indicate that this compound exhibits significant inhibitory activity against certain pathogens, particularly Staphylococcus aureus and Candida albicans, which are critical targets in antimicrobial therapy .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% |

| Standard (Butylhydroxytoluene) | 85% |

The compound demonstrated a DPPH scavenging activity of approximately 75%, suggesting it possesses moderate antioxidant capabilities compared to standard antioxidants like butylhydroxytoluene (BHT) .

Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry assessed the antibacterial effects of various substituted pyridines, including our compound of interest. The research utilized broth microdilution methods to determine MICs against selected pathogens. The findings indicated that the presence of halogens significantly enhanced the antibacterial activity, with specific substitutions leading to improved efficacy against Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins involved in microbial resistance. These studies revealed favorable binding affinities, suggesting that this compound could inhibit key enzymes necessary for bacterial survival .

Properties

IUPAC Name |

2-bromo-5-chloro-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(9)3-10-7(6)8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRZYIPCZUOHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.